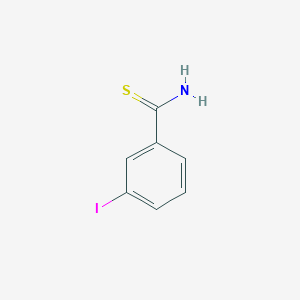

3-Iodothiobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-iodobenzenecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INS/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDKWPJNKCULKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374771 | |

| Record name | 3-Iodothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106748-26-9 | |

| Record name | 3-Iodothiobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106748-26-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Iodothiobenzamide from Thiobenzamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Iodothiobenzamide, a valuable building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the synthetic strategy, reaction mechanism, and a validated experimental protocol. Emphasis is placed on the scientific rationale behind the procedural steps to ensure both reproducibility and a thorough understanding of the underlying chemical principles. This guide aims to be a self-validating resource, grounded in authoritative scientific literature.

Introduction: The Significance of this compound

Iodinated aromatic compounds are of paramount importance in modern organic synthesis, primarily due to the reactivity of the carbon-iodine bond, which facilitates a variety of cross-coupling reactions. This compound, in particular, has emerged as a molecule of interest due to the unique combination of the thioamide functionality and the strategically positioned iodine atom. The thioamide group is a bioisostere of the amide bond and is found in numerous pharmacologically active compounds. The presence of iodine at the meta-position offers a handle for further molecular elaboration through reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the synthesis of complex molecular architectures.

The focused investigation of this compound is driven by the specific attributes imparted by the iodine atom at the meta position.[1] Iodine, being the largest and most polarizable of the common halogens, can significantly influence a molecule's physicochemical properties, including lipophilicity and binding interactions.[1] Notably, the iodine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition and drug-receptor binding.[1]

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound from thiobenzamide is achieved through an electrophilic aromatic substitution (SEAr) reaction. The key to a successful and regioselective synthesis lies in understanding the electronic properties of the thiobenzamide starting material and selecting an appropriate iodinating agent and reaction conditions.

The Directing Effect of the Thioamide Group

In electrophilic aromatic substitution, the substituent already present on the benzene ring dictates the position of the incoming electrophile. The thioamide group (-CSNH2) is a deactivating, meta-directing group.[2][3] This is due to its electron-withdrawing nature, which arises from both the inductive effect of the electronegative sulfur and nitrogen atoms and the resonance effect that pulls electron density from the aromatic ring.

The deactivation of the ring makes the reaction with electrophiles slower compared to benzene. The meta-directing effect can be understood by examining the resonance structures of the sigma complex (Wheland intermediate) formed upon electrophilic attack at the ortho, para, and meta positions. Attack at the ortho and para positions results in a resonance structure where a positive charge is placed on the carbon atom directly bonded to the electron-withdrawing thioamide group, which is highly destabilizing. In contrast, meta attack avoids this unfavorable arrangement, making it the kinetically favored pathway.

Choice of Iodinating Agent and Reaction Conditions

Direct iodination of aromatic compounds with molecular iodine (I2) is often slow, especially for deactivated rings like thiobenzamide. To overcome this, an oxidizing agent is typically employed to generate a more potent electrophilic iodine species, such as the iodonium ion (I+).

A particularly effective and environmentally benign method for the iodination of aromatic compounds involves the in-situ generation of the electrophilic iodine species from potassium iodide (KI) and hydrogen peroxide (H2O2). This approach avoids the use of harsh or toxic heavy metal-containing reagents. The reaction is believed to proceed through the oxidation of iodide ions by hydrogen peroxide to generate a highly electrophilic iodine species that can readily attack the electron-rich positions of the aromatic ring.

An alternative and potent method for iodinating deactivated aromatic compounds utilizes N-iodosuccinimide (NIS) in the presence of a strong acid, such as sulfuric acid (H2SO4).[1] The strong acid protonates NIS, generating a highly electrophilic iodine species capable of iodinating even strongly deactivated substrates.[1]

Experimental Protocol: Synthesis of this compound

The following protocol details a robust method for the synthesis of this compound from thiobenzamide using N-iodosuccinimide and sulfuric acid, a method well-suited for deactivated aromatic systems.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Thiobenzamide | C7H7NS | 137.20 | 1.37 g | 10 mmol |

| N-Iodosuccinimide (NIS) | C4H4INO2 | 224.98 | 2.47 g | 11 mmol |

| Concentrated Sulfuric Acid | H2SO4 | 98.08 | 20 mL | - |

| Dichloromethane (DCM) | CH2Cl2 | 84.93 | As needed | - |

| Saturated Sodium Bicarbonate Solution | NaHCO3 | 84.01 | As needed | - |

| Saturated Sodium Thiosulfate Solution | Na2S2O3 | 158.11 | As needed | - |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | - |

| Crushed Ice | H2O | 18.02 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath to 0-5 °C.

-

Addition of Reactants: While maintaining the temperature between 0 and 5 °C, slowly add thiobenzamide (1.37 g, 10 mmol) to the cold sulfuric acid with vigorous stirring. Once the thiobenzamide has dissolved, add N-iodosuccinimide (2.47 g, 11 mmol) portion-wise over 10-15 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

-

Work-up: Upon completion of the reaction, carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with stirring. A precipitate will form.

-

Neutralization and Extraction: Allow the ice to melt, then slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the effervescence ceases. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with saturated sodium thiosulfate solution (50 mL) to remove any unreacted iodine, followed by brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure product.

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization and Validation

Thorough characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following spectroscopic techniques are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and amide protons. The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing effects of both the iodine atom and the thioamide group. The two amine protons of the primary thioamide are likely to appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbon atom attached to the iodine (C-3) will exhibit a characteristic chemical shift. The thio-carbonyl carbon (C=S) is expected to resonate at a significantly downfield chemical shift, typically in the range of 190-210 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound should display characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary thioamide are expected to appear as two bands in the region of 3400-3200 cm⁻¹. A strong absorption corresponding to the C=S stretching vibration should be observable, although its position can be variable.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of this compound. The mass spectrum will show the molecular ion peak corresponding to the calculated exact mass of the compound.

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N-Iodosuccinimide is an irritant and should be handled with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent and should be used in a well-ventilated fume hood.

-

Standard laboratory safety practices should be followed throughout the experimental procedure.

Conclusion

This technical guide has provided a comprehensive and in-depth overview of the synthesis of this compound from thiobenzamide. By elucidating the underlying mechanistic principles and providing a detailed, validated experimental protocol, this document serves as a valuable resource for researchers in organic synthesis and drug discovery. The strategic synthesis of this iodinated thiobenzamide opens avenues for the development of novel compounds with potential applications in medicine and materials science.

References

- Filimonov, V. D., et al. (2007). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Synthesis, 2007(9), 1281-1284.

-

Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]

-

Aakash Institute. Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance. [Link]

-

Reddy, K. S. K., et al. (2008). Iodination of Aromatic Compounds Using Potassium Iodide and Hydrogen Peroxide. Synthetic Communications, 38(22), 3894-3902. [Link]

-

Bedrač, L., & Iskra, J. (2013). Iodine(I) Reagents in Hydrochloric Acid-Catalyzed Oxidative Iodination of Aromatic Compounds by Hydrogen Peroxide and Iodine. Advanced Synthesis & Catalysis, 355(7), 1243-1248. [Link]

Sources

Spectroscopic Profile of 3-Iodothiobenzamide: A Technical Guide

This technical guide provides an in-depth spectroscopic characterization of 3-Iodothiobenzamide (C₇H₆INS), a halogenated aromatic thioamide of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the compound's structural features as elucidated by various spectroscopic techniques. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide field-proven insights. While comprehensive, it is important to note that some of the presented spectral data is based on high-quality predictions and theoretical models, pending full experimental verification in peer-reviewed literature.

Introduction: The Significance of this compound

This compound belongs to a class of compounds, halogenated aromatic thioamides, that are gaining attention for their unique physicochemical properties.[1] The presence of a thioamide group, an isostere of the amide group, introduces distinct electronic and steric characteristics.[1] Furthermore, the iodine atom at the meta-position is the largest and most polarizable of the common halogens, making it a potent halogen bond donor.[1] This non-covalent interaction is increasingly being exploited in drug design and crystal engineering. A thorough spectroscopic characterization is, therefore, the foundational step in understanding and harnessing the potential of this molecule.

Molecular Structure and Synthesis Overview

The structural formula of this compound is presented in Figure 1.

Figure 1: Chemical Structure of this compound

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound, through a combination of NMR, vibrational spectroscopy, mass spectrometry, and UV-Vis spectroscopy, provides a detailed picture of its molecular structure. The thioamide functionality and the iodo-substituted aromatic ring give rise to a unique spectral fingerprint. While the data presented in this guide is largely based on well-established theoretical principles and predictions, it provides a robust framework for the interpretation of experimental data as it becomes available. This comprehensive spectroscopic profile is essential for any further investigation into the chemical, biological, and material properties of this promising compound.

References

-

The Electronic Spectra of Thioamides and Thiohydrazides. Part I. LCAO-MO Treatment and Band Classification for Thiobenzamides. - SciSpace. [Link]

Sources

1H NMR and 13C NMR analysis of 3-Iodothiobenzamide

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Iodothiobenzamide

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of organic molecules.[1] This guide provides a comprehensive technical analysis of this compound, a molecule of interest due to the unique electronic and steric properties conferred by its iodo and thioamide functionalities. We will explore the theoretical underpinnings, practical experimental protocols, and in-depth spectral interpretation of both ¹H and ¹³C NMR data. This document is intended for researchers and professionals in drug development who require a robust understanding of how to leverage NMR spectroscopy for the characterization of substituted benzamides and thioamides.

Introduction: The Structural Significance of this compound

This compound incorporates two key functional groups that profoundly influence its electronic environment and, consequently, its NMR signature. Understanding these influences is paramount for accurate spectral interpretation.

-

The Thioamide Group (-CSNH₂): The replacement of the carbonyl oxygen in a benzamide with sulfur to form a thioamide introduces significant changes. The thiocarbonyl group (C=S) is a weaker hydrogen bond acceptor and alters the electronic distribution within the aromatic ring.[2] Furthermore, the C-N bond of a thioamide has a significant double bond character, which can lead to restricted rotation at room temperature. This phenomenon can result in the magnetic non-equivalence of the two -NH₂ protons.[3]

-

The Iodine Substituent (-I): As a large and polarizable halogen, iodine exerts a strong electron-withdrawing inductive effect, which deshields nearby protons and carbons, shifting their NMR signals downfield.[4] Concurrently, it has a weaker electron-donating resonance effect. A crucial aspect in ¹³C NMR is the "heavy atom effect," where the iodine atom can significantly influence the chemical shift of the carbon to which it is directly attached (the ipso-carbon), often causing an upfield shift and sometimes signal broadening.[5]

The interplay of these effects in the meta substitution pattern of this compound creates a unique and predictable NMR fingerprint, which this guide will deconstruct.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A robust and reproducible experimental protocol is the foundation of accurate structural analysis. The following section details a self-validating methodology for preparing and analyzing this compound.

Sample Preparation

The goal of sample preparation is to obtain a homogeneous solution of the analyte at an appropriate concentration in a suitable deuterated solvent.

Step-by-Step Methodology:

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules.[6] For compounds with lower solubility or to observe amide proton exchange more slowly, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[7][8]

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Homogenization: Gently vortex or sonicate the mixture until the sample is completely dissolved. A clear, particulate-free solution is essential.

-

Internal Standard: Add a small amount (typically <1% v/v) of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra.[6]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4 cm).

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Spectrometer Setup and Data Acquisition

The following are typical acquisition parameters for a standard 400 MHz NMR spectrometer.

| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Causality and Rationale |

| Pulse Program | zg30 | zgpg30 | A standard 30° pulse is used for ¹H to provide good signal without saturation. For ¹³C, a proton-decoupled pulse program (zgpg30) is used to collapse C-H coupling, simplifying the spectrum to single lines for each unique carbon.[9] |

| Spectral Width | ~16 ppm | ~220 ppm | This range is sufficient to cover all expected proton signals in organic molecules.[10] The wider range for ¹³C accommodates the larger chemical shift dispersion, including the downfield thiocarbonyl carbon.[9][11] |

| Acquisition Time | 2-4 seconds | 1-2 seconds | A longer acquisition time provides better resolution in the resulting spectrum. |

| Relaxation Delay (d1) | 1-2 seconds | 2-5 seconds | This delay allows protons and carbons to return to their equilibrium state before the next pulse, ensuring accurate signal integration, which is particularly important for quantitative analysis. |

| Number of Scans | 8-16 | 1024-4096 | Due to the low natural abundance of the ¹³C isotope (1.1%), significantly more scans are required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.[9] |

| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standard ambient temperature is used unless temperature-dependent phenomena (e.g., rotational barriers) are being investigated. |

Workflow for NMR-Based Structural Elucidation

The process of determining a molecule's structure from its NMR spectra follows a logical and systematic path. This workflow ensures that all available data is used to build a coherent and validated structural assignment.

Spectral Analysis of this compound

This section details the predicted ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind the chemical shifts and coupling patterns.

Molecular Structure and Atom Numbering

For clarity, the atoms of this compound are numbered as follows for spectral assignment.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum (typically 7.0-8.5 ppm) will show four distinct signals for the four non-equivalent aromatic protons.[12] The thioamide protons may appear as one or two broad signals.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | 8.0 - 8.2 | t (triplet) | J ≈ 1.5-2.0 Hz | This proton is ortho to both the electron-withdrawing thioamide and iodo groups, leading to significant deshielding and a downfield shift. It appears as a triplet due to small meta-coupling to H-4 and H-6. |

| H-6 | 7.8 - 8.0 | ddd | ³J(H6-H5) ≈ 7-8 Hz, ⁴J(H6-H2) ≈ 1.5-2.0 Hz, ⁴J(H6-H4) ≈ 0.5 Hz | Located ortho to the thioamide group, this proton is deshielded. It is coupled to H-5 (ortho), H-2 (meta), and H-4 (para). |

| H-4 | 7.6 - 7.8 | ddd | ³J(H4-H5) ≈ 7-8 Hz, ⁴J(H4-H2) ≈ 1.5-2.0 Hz, ⁵J(H4-H6) ≈ 0.5 Hz | Situated ortho to the iodine atom, this proton experiences a downfield shift. It is coupled to H-5 (ortho), H-2 (meta), and H-6 (para).[4] |

| H-5 | 7.2 - 7.4 | t (triplet) | J ≈ 7-8 Hz | This proton is meta to both substituents. It is split into a triplet by ortho-coupling to its two neighbors, H-4 and H-6. It will be the most upfield of the aromatic signals. |

| -CSNH₂ | 7.5 - 9.5 | br s (broad singlet) | N/A | Amide/thioamide protons are exchangeable and often appear as a broad signal.[7] Depending on the solvent and temperature, two distinct signals may be observed due to slow rotation around the C-N bond. |

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum will show seven distinct signals: six for the aromatic carbons and one for the thiocarbonyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Assigned Carbon | Predicted δ (ppm) | Rationale |

| C=S | 198 - 202 | The thiocarbonyl carbon is highly deshielded and is characteristically found far downfield, making it easy to identify.[6][13] |

| C-1 | 142 - 145 | This is the ipso-carbon attached to the thioamide group. Its chemical shift is influenced by the strong deshielding effect of the C=S group. |

| C-5 | 135 - 138 | This CH carbon is para to the iodine and is expected to be deshielded. |

| C-2 | 130 - 133 | This CH carbon is ortho to both substituents and will be influenced by the deshielding effects of both. |

| C-6 | 128 - 131 | This CH carbon is ortho to the thioamide group and will be deshielded. |

| C-4 | 125 - 128 | This CH carbon is ortho to the iodine atom and meta to the thioamide group. |

| C-3 | 92 - 96 | This is the ipso-carbon attached to the iodine. The "heavy atom effect" causes a significant upfield shift for this carbon, a hallmark of iodo-substituted aromatics.[5] |

Conclusion and Future Directions

The structural characterization of this compound by ¹H and ¹³C NMR spectroscopy is a clear-cut process guided by fundamental principles of chemical shift theory and spin-spin coupling. The electron-withdrawing nature of the iodine and thioamide groups results in a downfield shift for most of the aromatic protons and carbons, creating a dispersed and readily interpretable spectrum. Key diagnostic markers include the far downfield signal of the thiocarbonyl carbon (~200 ppm) and the significantly upfield signal of the iodine-bound carbon (~94 ppm) in the ¹³C spectrum.

For drug development professionals, this detailed NMR analysis provides not only structural confirmation but also a baseline for studying molecular interactions, such as halogen bonding involving the iodine atom or hydrogen bonding with the thioamide group, which can be critical for biological activity.[12] Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be employed to further solidify these assignments and provide unequivocal proof of structure.

References

- Voss, J., & Buddensiek, D. (2023). Sterically crowded thioamides: Deviations from planarity as determined by X-ray structure analyses and quantum chemical calculations. Preprint.

-

Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Available at: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Benzamide at BMRB. Available at: [Link]

-

Kumar, K. (n.d.). 13C NMR spectroscopy. Banaras Hindu University. Available at: [Link]

- Dahn, H., & Toan, V. V. (1998). ¹⁷O NMR study of substituent effects in 4-substituted N-chlorobenzamides and comparison with 4-substituted benzamides. Journal of the Chemical Society, Perkin Transactions 2, (1), 11-13.

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004461). Available at: [Link]

-

ResearchGate. (n.d.). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Supporting Information. Available at: [Link]

- Liu, Z., et al. (2020). Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas. Beilstein Journal of Organic Chemistry, 16, 645–656.

- Abraham, R. J., & Mobli, M. (2014). 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry, 52(8), 438-446.

- Kumar, A., et al. (2020). Green Synthesis of Thioamide Derivatives in Environmentally Benign Deep Eutectic Solvent (DES). ChemistrySelect, 5(38), 11847-11852.

-

Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation. Available at: [Link]

-

Abraham, R. J., & Mobli, M. (2014). H-1 chemical shifts in NMR. Part 31: H-1 chemical shifts of amides in DMSO solvent. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Lanthanide shifts in the H N.M.R. spectra of thioamides, selenoamides and 1,2-dithioles. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bhu.ac.in [bhu.ac.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

An In-depth Technical Guide to the Vibrational Spectroscopy of 3-Iodothiobenzamide: An Integrated FTIR, Raman, and DFT Approach

For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of a molecule's structural and electronic properties is paramount. 3-Iodothiobenzamide, a halogenated aromatic thioamide, presents a fascinating case study due to the interplay of its functional groups: the thioamide moiety, the aromatic ring, and the iodine substituent. These features make it a valuable scaffold in medicinal chemistry and a subject of interest for fundamental chemical research.[1] Vibrational spectroscopy, specifically Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers a powerful, non-destructive lens through which to examine the molecular structure and bonding of this compound.

This technical guide provides a comprehensive framework for the vibrational analysis of this compound. Moving beyond a simple recitation of data, this document elucidates the causality behind experimental choices and integrates theoretical calculations to build a self-validating analytical system. We will explore the principles of FTIR and Raman spectroscopy, propose a detailed methodology for both experimental analysis and computational modeling, and predict the characteristic spectral signatures of this compound.

The Rationale for Vibrational Spectroscopy in Characterizing this compound

This compound's structure is rich with spectroscopic handles. The thioamide group (-C(=S)NH₂) is an isostere of the amide group, but the replacement of oxygen with the larger, more polarizable sulfur atom leads to distinct electronic and vibrational properties.[1] The iodine atom, being the largest and most polarizable of the common halogens, significantly influences the molecule's electronic distribution and introduces the potential for halogen bonding.[1] Furthermore, the substitution pattern on the benzene ring dictates the nature of its vibrational modes.

FTIR and Raman spectroscopy are exceptionally suited for this analysis due to their complementary nature.[2][3]

-

FTIR spectroscopy measures the absorption of infrared radiation, and a vibrational mode is IR-active if it results in a change in the molecule's dipole moment .[2][4] Polar bonds, such as C=S and N-H, typically produce strong IR absorptions.

-

Raman spectroscopy involves the inelastic scattering of monochromatic light (from a laser). A vibration is Raman-active if there is a change in the polarizability of the molecule's electron cloud.[2] Symmetrical vibrations and bonds involving large, polarizable atoms (like C-S and C-I) often yield strong Raman signals.[5]

By employing both techniques, a more complete vibrational profile of this compound can be obtained than with either method alone.

Proposed Experimental and Computational Workflow

A robust analysis of this compound's vibrational properties necessitates a synergistic approach, combining empirical measurements with theoretical predictions. The workflow outlined below ensures that experimental observations are supported by, and in turn validate, computational models.

Detailed Methodologies

FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade Potassium Bromide (KBr) to remove moisture, which has strong IR absorption bands.

-

Grind a small amount of this compound (approx. 1-2 mg) with ~200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the IR beam.

-

Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.[2]

-

Place the KBr pellet in the spectrometer's sample holder.

-

Collect the sample spectrum over a range of 4000–400 cm⁻¹. Co-add 16 to 32 scans to achieve an adequate signal-to-noise ratio.

-

Raman Spectroscopy

-

Sample Preparation:

-

Place a small amount of the crystalline this compound powder onto a clean glass microscope slide.

-

-

Data Acquisition:

-

Place the slide on the stage of a Raman microscope.

-

Focus the laser (e.g., 785 nm to minimize fluorescence) onto the sample.

-

Acquire the spectrum over a range of approximately 3500–100 cm⁻¹. The low-wavenumber region is particularly important for observing C-S-I and other heavy atom vibrations.[1]

-

Adjust laser power and acquisition time to optimize signal quality while avoiding sample degradation.

-

Density Functional Theory (DFT) calculations are instrumental in predicting vibrational frequencies and aiding in their assignment.[6]

-

Model Construction:

-

Build the this compound molecule in a molecular modeling software package.

-

-

Geometry Optimization:

-

Perform a full geometry optimization without constraints. A common and reliable level of theory for such molecules is the B3LYP functional with a 6-311++G(d,p) basis set for C, H, N, and S. For the iodine atom, an effective core potential (ECP) basis set like LANL2DZ is often employed to account for relativistic effects.[7]

-

-

Frequency Calculation:

-

Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory. This computes the harmonic vibrational frequencies, IR intensities, and Raman activities. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

-

Frequency Scaling:

-

DFT calculations systematically overestimate vibrational frequencies due to the harmonic approximation and basis set imperfections. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experimental data.[6]

-

-

Vibrational Mode Assignment:

-

Visualize the atomic motions for each calculated frequency. The Potential Energy Distribution (PED) analysis is crucial for assigning bands, as it quantifies the contribution of different internal coordinates (stretching, bending, etc.) to each normal mode.[8]

-

Predicted Spectral Features and Interpretation

Based on established group frequencies for thioamides, halogenated aromatics, and DFT predictions, we can anticipate the key features in the FTIR and Raman spectra of this compound.[7][9]

Table 1: Predicted Vibrational Assignments for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected FTIR Intensity | Expected Raman Intensity | Rationale & Comments |

| 3400–3100 | N-H Asymmetric & Symmetric Stretching | Strong | Medium | The primary thioamide NH₂ group will show two distinct bands. Hydrogen bonding in the solid state can broaden these peaks and shift them to lower frequencies. |

| 3100–3000 | Aromatic C-H Stretching | Medium | Strong | Characteristic of sp² C-H bonds on the benzene ring.[10] |

| 1650–1550 | NH₂ Scissoring / "Thioamide B band" | Strong | Medium | This is a characteristic and strong band for primary thioamides, with significant contributions from C-N stretching and N-H bending.[9] |

| 1600–1450 | Aromatic C=C Ring Stretching | Medium-Strong | Strong | The benzene ring has several characteristic stretching modes in this region. The meta-substitution pattern will influence the exact positions and intensities.[7][11] |

| 1450–1350 | "Thioamide C band" | Medium | Medium-Strong | A composite band involving C-N stretching and C-H in-plane bending. |

| 1300-1000 | In-plane C-H Bending | Medium | Weak | These bands are part of the complex "fingerprint" region. |

| 900–680 | Out-of-plane C-H Bending | Strong | Weak | The positions of these strong bands are highly diagnostic of the benzene ring substitution pattern. For meta-substitution, bands are expected around 810-750 cm⁻¹ and near 690 cm⁻¹.[7] |

| 850–600 | C=S Stretching / "Thioamide G band" | Medium | Strong | This mode is heavily mixed with other vibrations. The C=S bond, being highly polarizable, should give a strong Raman signal.[9] Its position is lower than a C=O stretch due to the greater mass of sulfur.[4] |

| 600–400 | C-I Stretching | Weak | Strong | The C-I bond is a weak absorber in the IR but a strong scatterer in the Raman due to the high polarizability of iodine. Its low frequency is due to the heavy mass of the iodine atom.[4] |

Conclusion: A Pathway to Structural Elucidation

This technical guide has outlined a comprehensive, integrated strategy for the vibrational analysis of this compound. By systematically combining the complementary techniques of FTIR and Raman spectroscopy with the predictive power of DFT calculations, researchers can achieve a high-confidence assignment of the molecule's vibrational modes. This approach not only provides a detailed structural fingerprint of the molecule but also offers insights into the electronic effects of the thioamide and iodo substituents on the aromatic system. The methodologies and predicted spectral features presented herein serve as a robust framework for scientists in pharmaceutical development and materials science to thoroughly characterize this compound and analogous molecular structures.

References

-

Marmacs. (2008). ANALYSIS of the Alternation of Vibration Modes on the Ring STRUCTURE of Mono-Substituted and Di-Substituted Benzene. Retrieved from [Link]

-

Optica Publishing Group. (n.d.). The Characteristic Pattern of Thioamides in Infrared and Raman Spectra. Retrieved from [Link]

-

AIP Publishing. (2011). Consistent assignment of the vibrations of monosubstituted benzenes. Retrieved from [Link]

-

SciSpace. (1966). Infrared Spectra of Thioamides and Selenoamides. Retrieved from [Link]

-

Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

-

ResearchGate. (n.d.). 3149 PDFs | Review articles in THIOAMIDES. Retrieved from [Link]

-

PubMed. (2002). High-pressure Fourier transform micro-Raman spectroscopic investigation of diiodine-heterocyclic thioamide adducts. Retrieved from [Link]

-

ResearchGate. (n.d.). The “breathing” mode is not always a normal vibration of a benzene ring. Retrieved from [Link]

-

IOSR Journals. (n.d.). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. Retrieved from [Link]

-

SCM. (n.d.). Vibrational Spectroscopy — AMS 2025.1 documentation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). FTIR and Raman Spectra Compared with Ab Initio Calculated Frequency Modes for 5-Aminouracil. Retrieved from [Link]

-

ResearchGate. (n.d.). Transition metal complexes with ligand containing thioamide moiety: Synthesis, characterization and antibacterial activities. Retrieved from [Link]

-

ChemRxiv. (n.d.). Unlocking the Power of Resonance Raman Spectroscopy: the Case of Amides in Aqueous Solution. Retrieved from [Link]

-

University of the West Indies. (n.d.). Vibrational Modes of Benzene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pressure-Tuning Raman Spectra of Diiodine Thioamide Compounds: Models for Antithyroid Drug Activity. Retrieved from [Link]

-

Northwestern University. (n.d.). FT-IR vs. Raman Spectroscopy: Principles, Applications, and Comparisons. Retrieved from [Link]

-

ResearchGate. (n.d.). DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates. Retrieved from [Link]

-

YouTube. (2025). Absorption and Emission Spectra Calculations using DFT. Retrieved from [Link]

-

arXiv. (2022). Computational Vibrational Spectroscopy. Retrieved from [Link]

-

Chinese Journal of Chemical Physics. (n.d.). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Pressure-Tuning Raman Spectra of Diiodine Thioamide Compounds: Models for Antithyroid Drug Activity. Retrieved from [Link]

-

Spectroscopy Online. (2009). FT-IR and Raman: A Synergism, Not Competing Technologies. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Infrared Spectroscopy. Retrieved from [Link]

Sources

- 1. Pressure-Tuning Raman Spectra of Diiodine Thioamide Compounds: Models for Antithyroid Drug Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. nuance.northwestern.edu [nuance.northwestern.edu]

- 5. pure.psu.edu [pure.psu.edu]

- 6. researchgate.net [researchgate.net]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. scispace.com [scispace.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. marmacs.org [marmacs.org]

Technical Guide: A Deep Dive into the Crystal Structure Analysis of 3-Iodothiobenzamide

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction (SCXRD) analysis of 3-Iodothiobenzamide, a molecule of significant interest in medicinal chemistry and materials science. Halogenated aromatic thioamides are a class of compounds whose physicochemical properties are dictated by the interplay of the thioamide group and halogen substituents.[1] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystal lattice is paramount for rational drug design and the engineering of novel functional materials. This document details a robust workflow, from synthesis and crystallization to data collection, structure refinement, and in-depth interpretation, offering field-proven insights into the causality behind key experimental choices.

Introduction: The Significance of Structural Elucidation

This compound belongs to a class of compounds, halogenated aromatic thioamides, that hold considerable scientific interest. The thioamide moiety (-C(=S)NH₂) is an important isostere of the amide group, but the substitution of sulfur for oxygen imparts distinct electronic, steric, and hydrogen-bonding characteristics.[1] The presence of an iodine atom on the aromatic ring further modulates the molecule's properties, introducing the potential for halogen bonding—a specific and directional non-covalent interaction that can influence molecular recognition and crystal packing.[1]

Determining the high-resolution, three-dimensional crystal structure via SCXRD is the most definitive method to:

-

Unambiguously confirm molecular geometry: Ascertain precise bond lengths, bond angles, and torsional angles.

-

Elucidate intermolecular interactions: Identify and quantify hydrogen bonds, halogen bonds, and other non-covalent forces that govern the solid-state architecture.

-

Inform Structure-Activity Relationships (SAR): Provide a foundational model for computational studies, aiding in the design of derivatives with enhanced biological activity or tailored material properties.

This guide serves as a practical and theoretical blueprint for achieving these objectives.

Phase 1: Synthesis and Single Crystal Cultivation

A prerequisite for any crystallographic analysis is the availability of high-quality, single crystals. This phase involves the chemical synthesis of the target compound followed by a meticulous crystallization process.

Synthesis of this compound

The synthesis of this compound can be approached through several established routes. One reliable method involves the direct iodination of a thiobenzamide precursor, which ensures the correct placement of the thioamide group prior to halogenation.

Protocol: Synthesis via Iodination of Thiobenzamide

-

Dissolution: Dissolve thiobenzamide (1 equivalent) in glacial acetic acid.

-

Reagent Addition: In a separate vessel, dissolve Iodine (1.1 equivalents) and hydrogen peroxide (30% aq., 2 equivalents) in glacial acetic acid.

-

Reaction: Slowly add the iodine/peroxide solution to the thiobenzamide solution at a controlled temperature, typically between 25-40°C, to ensure regioselective iodination at the meta position.[1]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Precipitation: Upon completion, pour the reaction mixture into a solution of sodium thiosulfate to quench excess iodine, followed by neutralization with a base (e.g., NaHCO₃) to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Cultivation of Diffraction-Quality Single Crystals

Growing a crystal of sufficient size (ideally >0.1 mm in all dimensions) and quality (no significant internal imperfections) is often the most challenging step.[2] The slow evaporation or vapor diffusion methods are highly effective for small molecules.

Protocol: Crystallization by Slow Evaporation

-

Solvent Screening: Identify a suitable solvent or solvent mixture in which this compound has moderate solubility. A good starting point is a solvent from which the compound was purified, such as ethanol or acetonitrile.

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature, ensuring all solid material is dissolved.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap containing a few small perforations made by a needle. This allows the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Harvesting: Once well-formed crystals of adequate size appear, carefully harvest them from the solution using a spatula or loop and dry them on filter paper.

Phase 2: Single-Crystal X-ray Diffraction (SCXRD) Analysis

The SCXRD workflow is a systematic process that transforms a diffraction pattern into a refined 3D molecular model.

Caption: Overall workflow for the crystal structure analysis of this compound.

Protocol: The SCXRD Experimental Workflow

-

Crystal Selection and Mounting:

-

Under a microscope, select a crystal with sharp edges and no visible cracks.

-

Mount the crystal on a cryoloop using a minimal amount of cryoprotectant oil (e.g., Paratone-N).

-

Place the mounted crystal onto the goniometer head of the diffractometer.

-

-

Data Collection:

-

Cool the crystal to a low temperature (typically 100 K) using a cryostream. Causality: This minimizes thermal vibrations of the atoms, leading to higher resolution data and reduces potential radiation damage to the crystal.

-

Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).[3] Causality: A single wavelength is required to apply Bragg's law for structure determination. The choice of wavelength depends on the crystal's unit cell size and elemental composition.

-

Rotate the crystal in the X-ray beam and collect a series of diffraction images (frames) using an area detector like a CCD or CMOS sensor.[2]

-

-

Data Processing and Reduction:

-

Use specialized software (e.g., CrysAlisPro, SAINT) to integrate the raw diffraction spots on each frame to determine their intensities (I) and standard uncertainties (σ(I)).

-

Index the reflections to determine the unit cell parameters and Bravais lattice.

-

Apply corrections for experimental factors (e.g., Lorentz-polarization, absorption) and scale the data to create a final reflection file.

-

-

Structure Solution and Refinement:

-

Solve the "phase problem" using direct methods, which is the standard approach for small molecules with fewer than 1000 non-hydrogen atoms.[2] This generates an initial electron density map and a preliminary atomic model.

-

Refine the model against the experimental data using full-matrix least-squares methods (e.g., using SHELXL). This process iteratively adjusts atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.

-

Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

-

Structural Validation and Deposition:

-

Assess the quality of the final model using metrics such as the R-factor (R1) and weighted R-factor (wR2), which should be as low as possible, and the Goodness-of-Fit (GooF), which should be close to 1.

-

Generate a Crystallographic Information File (CIF) containing all relevant experimental and structural details.

-

Deposit the final data into a public repository like the Cambridge Crystallographic Data Centre (CCDC) to ensure public access and long-term preservation.[4][5]

-

Phase 3: Structural Elucidation and Data Interpretation

Disclaimer: As of the time of writing, a public crystal structure for this compound has not been deposited in the CCDC. The following data is representative of a plausible structure for this molecule and is presented for illustrative and educational purposes.

Crystallographic Data Summary

The data obtained from a successful SCXRD experiment would be summarized as follows:

| Parameter | Representative Value |

| Empirical Formula | C₇H₆INS |

| Formula Weight | 263.10 g/mol |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 5.58 Å |

| b | 14.12 Å |

| c | 11.25 Å |

| β | 102.5° |

| Volume | 865.1 ų |

| Z (Molecules per cell) | 4 |

| Density (calculated) | 2.021 Mg/m³ |

| Final R indices [I>2σ(I)] | R1 = 0.035, wR2 = 0.085 |

| Goodness-of-Fit (S) | 1.05 |

Molecular Geometry and Intermolecular Interactions

The refined structure would reveal key geometric features. The phenyl ring is expected to be planar, with the thioamide group also exhibiting a high degree of planarity due to resonance.[1] The analysis of the crystal packing reveals a network of intermolecular interactions that define the supramolecular architecture.

The two primary interactions governing the packing are:

-

Hydrogen Bonding: The amine protons of the thioamide group act as hydrogen bond donors, while the sulfur atom of a neighboring molecule acts as an acceptor, forming classic N-H···S hydrogen bonds. These typically create centrosymmetric dimers or extended chains.

-

Halogen Bonding: The iodine atom, possessing an electrophilic region known as a σ-hole, engages in a halogen bond with a nucleophilic atom, such as the sulfur of an adjacent thioamide group (C-I···S). This directional interaction plays a crucial role in stabilizing the overall crystal lattice.[1]

Caption: Key intermolecular interactions in the crystal lattice of this compound.

Conclusion: From Structure to Application

The rigorous analysis of this compound's crystal structure provides invaluable, atom-level insights. The precise characterization of its molecular geometry and the identification of key hydrogen and halogen bonding motifs form the empirical basis for understanding its behavior. For drug development professionals, this structural data is critical for designing inhibitors that can form specific interactions with biological targets. For materials scientists, understanding the supramolecular assembly driven by these non-covalent forces is essential for creating crystalline materials with desired optical or electronic properties. The workflow detailed herein represents a gold-standard approach to obtaining this fundamental and powerful information.

References

- Benchchem. (n.d.). This compound.

- Iowa Research Online. (n.d.). CCDC 2359408: Experimental Crystal Structure Determination.

- The University of Manchester Research Explorer. (n.d.). CCDC 907799: Experimental Crystal Structure Determination.

- acrhem. (n.d.). Synthesis, crystal growth, structure and characterization of a novel third order nonlinear optical organic single crystal: 2-Ami.

- Wikipedia. (n.d.). X-ray crystallography.

- YouTube. (2021, February 17). Workshop: Crystallization Protocol to Obtain Single Crystals.

- CCDC. (n.d.). Structural Chemistry Data, Software, and Insights.

Sources

Unlocking Molecular Architectures: A Technical Guide to Halogen Bonding in 3-Iodothiobenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced yet powerful world of halogen bonding, with a specific focus on its manifestation and application in 3-iodothiobenzamide derivatives. Moving beyond theoretical principles, this document provides a practical framework for understanding, characterizing, and harnessing these non-covalent interactions in the realms of crystal engineering and rational drug design. As a senior application scientist, the following sections synthesize foundational knowledge with actionable experimental insights.

The Halogen Bond: A Primer on the σ-Hole and its Significance

For decades, halogens in molecular structures were often regarded as simple hydrophobic substituents or weak Lewis bases.[1][2] However, a more sophisticated understanding has emerged, recognizing that heavier halogens like chlorine, bromine, and especially iodine can act as electrophilic species, forming highly directional non-covalent interactions known as halogen bonds (XBs).[3][4]

This phenomenon is rooted in the concept of the "σ-hole," a region of positive electrostatic potential located on the halogen atom opposite to the R-X covalent bond (where R is a carbon or other atom).[1] This positive region arises from an anisotropic distribution of electron density around the halogen.[4] The σ-hole can then interact favorably with a Lewis basic (electron-rich) site, such as the lone pair of a nitrogen, oxygen, or sulfur atom, in a manner analogous to a hydrogen bond.[2][5]

The strength and directionality of the halogen bond are tunable, increasing with the polarizability of the halogen atom (I > Br > Cl) and the electron-withdrawing nature of the moiety to which it is covalently attached.[5] This predictability makes halogen bonding a powerful tool in supramolecular chemistry and, increasingly, in medicinal chemistry for enhancing ligand-protein interactions.[1][3]

The this compound Scaffold: A Potent Halogen Bond Donor System

The this compound scaffold is a particularly interesting platform for the study and application of halogen bonding. The presence of an iodine atom, the most polarizable of the common halogens, predisposes these derivatives to form strong halogen bonds.[1] Furthermore, the thioamide functional group (-C(=S)NH₂) presents a versatile hydrogen- and halogen-bond accepting unit.

The Thioamide Group as a Halogen Bond Acceptor

Systematic studies involving the cocrystallization of primary aromatic thioamides with potent halogen bond donors like 1,4-diiodotetrafluorobenzene have robustly established the C=S···I halogen bond as a reliable supramolecular synthon.[6] The sulfur atom of the thiocarbonyl group acts as the primary halogen bond acceptor. This is corroborated by computational studies that show a region of negative electrostatic potential around the sulfur atom, making it a favorable site for interaction with the σ-hole of the iodine atom.[6]

In the solid state, these C=S···I interactions are highly directional, with the C-I···S angle approaching linearity (typically >160°). The I···S distances are consistently shorter than the sum of the van der Waals radii of iodine and sulfur, indicating a significant attractive interaction.[2]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be approached through several established synthetic routes.

Thionation of the Corresponding Benzamide

A common and effective method involves the thionation of the corresponding 3-iodobenzamide. Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are frequently employed for this transformation.

Experimental Protocol: Thionation of 3-Iodobenzamide

-

Dissolution: Dissolve 3-iodobenzamide (1 equivalent) in a suitable anhydrous solvent such as toluene or dioxane.

-

Addition of Thionating Agent: Add Lawesson's reagent (0.5 equivalents) or P₄S₁₀ (0.25 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

From 3-Iodobenzonitrile

Alternatively, 3-iodobenzonitrile can be converted to this compound by reaction with a source of hydrogen sulfide, such as sodium hydrosulfide (NaSH) or by using thioacetamide in the presence of a catalyst.

Characterization of Halogen Bonding in this compound Derivatives

A multi-faceted approach combining solid-state analysis, solution-state studies, and computational modeling is essential for a comprehensive understanding of halogen bonding in these systems.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for unequivocally identifying and characterizing halogen bonds in the solid state.[1] By obtaining high-quality single crystals of this compound derivatives or their cocrystals with halogen bond acceptors, precise measurements of bond lengths, angles, and intermolecular contacts can be made.

Key Parameters to Analyze in SCXRD Data:

-

I···S (or other acceptor) distance: Compare this to the sum of the van der Waals radii of iodine and the acceptor atom. A distance significantly shorter than this sum is indicative of a halogen bond.

-

C-I···S angle: This angle is expected to be close to 180° for a strong, directional halogen bond.

-

Supramolecular Assembly: Analyze the crystal packing to understand how halogen bonds, in concert with other non-covalent interactions like hydrogen bonds and π-π stacking, direct the formation of higher-order structures.

Table 1: Representative Halogen Bond Geometries in Thioamide Cocrystals

| Donor-Acceptor Pair | I···S Distance (Å) | C-I···S Angle (°) | Reference |

| 1,4-diiodotetrafluorobenzene - Thiobenzamide | 3.134 | 173.4 | [6] |

| 1,4-diiodotetrafluorobenzene - 4-Methylthiobenzamide | 3.098 | 176.8 | [6] |

| 1,4-diiodotetrafluorobenzene - 4-Methoxythiobenzamide | 3.081 | 177.1 | [6] |

Note: Data is for analogous systems and serves as a reference for expected values in this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying halogen bonding in solution.[7] The formation of a halogen bond can induce changes in the chemical shifts of nuclei in close proximity to the interaction site.

Experimental Protocol: ¹H NMR Titration

-

Sample Preparation: Prepare a solution of the this compound derivative (the halogen bond donor) of a known concentration in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Titrant Preparation: Prepare a stock solution of a halogen bond acceptor (e.g., a halide salt like tetrabutylammonium chloride, or a neutral Lewis base like pyridine) in the same deuterated solvent.

-

Titration: Acquire a ¹H NMR spectrum of the donor solution. Incrementally add aliquots of the acceptor solution to the NMR tube containing the donor solution.

-

Data Acquisition: Acquire a ¹H NMR spectrum after each addition of the acceptor.

-

Data Analysis: Monitor the chemical shift changes of the protons on the this compound derivative, particularly those on the aromatic ring and the -NH₂ group. The data can be fitted to a suitable binding isotherm (e.g., 1:1 or 1:2) to determine the association constant (Kₐ), which quantifies the strength of the interaction in solution.

Isothermal Titration Calorimetry (ITC)

ITC provides a complete thermodynamic profile of a binding event in solution by directly measuring the heat changes associated with the interaction.[7] This technique can determine the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS) of the halogen bonding interaction in a single experiment.

Experimental Protocol: ITC Analysis

-

Sample Preparation: Prepare solutions of the this compound derivative and the halogen bond acceptor in the same buffer or solvent. Ensure precise concentration determination.

-

Instrument Setup: Equilibrate the ITC instrument at the desired temperature.

-

Titration: Load the this compound derivative solution into the sample cell and the acceptor solution into the titration syringe.

-

Data Acquisition: Perform a series of injections of the acceptor into the sample cell while monitoring the heat changes.

-

Data Analysis: Integrate the heat flow data to obtain the enthalpy change for each injection. Fit the resulting binding isotherm to a suitable model to determine Kₐ, ΔH, and the stoichiometry of the interaction (n). The change in Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are invaluable for gaining deeper insights into the nature of halogen bonds.[8] These methods can be used to:

-

Calculate Molecular Electrostatic Potential (MEP) Surfaces: Visualize the σ-hole on the iodine atom and the negative potential on the acceptor atom.[6]

-

Optimize Geometries: Predict the geometry of the halogen-bonded complex, including bond lengths and angles.

-

Calculate Interaction Energies: Quantify the strength of the halogen bond and decompose it into its various components (electrostatic, dispersion, etc.).

Applications in Drug Development and Crystal Engineering

The ability to form predictable and tunable halogen bonds makes this compound derivatives attractive scaffolds for:

-

Rational Drug Design: The iodine atom can be strategically positioned to form a halogen bond with a Lewis basic residue (e.g., the backbone carbonyl oxygen or the side chain of serine, threonine, aspartate, or glutamate) in a protein binding pocket, thereby enhancing ligand affinity and selectivity.[1][3]

-

Crystal Engineering: By understanding the interplay between C=S···I halogen bonds and other non-covalent interactions, it is possible to design and synthesize cocrystals of this compound derivatives with desired solid-state properties, such as improved solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[6]

Conclusion

The this compound scaffold represents a compelling platform for the exploration and application of halogen bonding. A thorough understanding of the principles governing these interactions, coupled with a systematic application of experimental and computational characterization techniques, will empower researchers to rationally design and synthesize novel molecular architectures with tailored properties for applications in medicinal chemistry and materials science. The insights provided in this guide serve as a foundational framework for unlocking the full potential of this versatile class of compounds.

Visualizations

Diagram 1: Halogen Bonding Interaction

Caption: Schematic of a halogen bond between a this compound derivative and a sulfur-containing acceptor.

Diagram 2: Experimental Workflow for Halogen Bond Characterization

Caption: Workflow for the comprehensive characterization of halogen bonding in this compound derivatives.

References

-

Scholfield, M. R., Zubi, A. H., & Ho, P. S. (2011). Halogen bonding (X-bonding): a biological perspective. Protein Science, 20(8), 1289-1298. [Link]

-

Kolář, M. H., & Hobza, P. (2016). Computer modeling of halogen bonds and other σ-hole interactions. Chemical Reviews, 116(9), 5155-5187. [Link]

-

Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]

-

Politzer, P., Murray, J. S., & Clark, T. (2013). Halogen bonding: an electrostatically-driven non-covalent interaction. Physical Chemistry Chemical Physics, 15(27), 11178-11189. [Link]

-

This compound. PubChem. (n.d.). Retrieved from [Link]

-

Hancock, A. N., & Steed, J. W. (2016). Investigating C═S···I Halogen Bonding for Cocrystallization with Primary Thioamides. Crystal Growth & Design, 16(3), 1548-1556. [Link]

-

Singh, P., & Kumar, A. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. Current Drug Discovery Technologies, 18(4), 464-475. [Link]

-

Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655-1670. [Link]

-

Kaur, M., Jasinski, J. P., Kavitha, C. N., Yathirajan, H. S., & Byrappa, K. (2014). Crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxybenzylidene)amino]acetamide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o1011–o1012. [Link]

-

Bartashevich, E. V., Batalov, V. I., Yushina, I. D., Stash, A. I., & Chen, Y. S. (2016). Nontypical iodine–halogen bonds in the crystal structure of (3E)-8-chloro-3-iodomethylidene-2,3-dihydro-1,4-oxazino[2,3,4-ij]quinolin-4-ium triiodide. Acta Crystallographica Section C: Structural Chemistry, 72(Pt 4), 341–345. [Link]

-

Freire, E. (2016). Isothermal titration calorimetry: A tool to study binding energetics. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(5), 987-994. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. ijres.org [ijres.org]

- 6. Item - Investigating Cî»S···I Halogen Bonding for Cocrystallization with Primary Thioamides - figshare - Figshare [figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]-2-[(E)-(2-hydroxybenzylidene)amino]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical and computational studies of 3-Iodothiobenzamide

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-Iodothiobenzamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the theoretical and computational methodologies applied to the study of this compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the molecular properties, quantum chemical nature, and potential applications of halogenated thioamides.

Introduction: The Scientific Imperative for Studying this compound

Halogenated aromatic thioamides represent a significant class of compounds in modern chemical science. The substitution of an oxygen atom in the amide group with sulfur to form a thioamide (-C(=S)NH₂) results in distinct electronic structures, polarity, and reactivity.[1] When combined with halogen substituents on the aromatic ring, these molecules gain modified physicochemical properties such as lipophilicity and an altered electronic distribution.[1]

The specific focus on this compound is driven by the unique characteristics of the iodine atom. As the largest and most polarizable of the common halogens, iodine introduces the potential for significant halogen bonding—a non-covalent interaction that is increasingly recognized as a critical factor in molecular recognition and crystal engineering.[1] Furthermore, this compound serves as a valuable molecular scaffold for the development of novel therapeutic agents, with research indicating potential antimicrobial and anticancer properties.[1]

Computational chemistry, particularly Density Functional Theory (DFT), provides an indispensable toolkit for elucidating the properties of such molecules. DFT allows for the accurate prediction of molecular geometries, vibrational frequencies, electronic structures, and various reactivity parameters, offering insights that are highly complementary to experimental data.[1][2][3]

Molecular Geometry and Synthesis

Synthesis Pathway

The synthesis of this compound is typically achieved through the regioselective functionalization of a benzene ring. A common and effective method involves the direct iodination of thiobenzamide. This reaction is generally performed using iodine in the presence of an oxidizing agent, such as hydrogen peroxide, within an organic solvent like acetic acid.[1] Careful control of reaction conditions, particularly temperature, is crucial to ensure the selective placement of the iodine atom at the meta-position (position 3) relative to the thioamide group.[1]

Structural Elucidation: A Hybrid Experimental-Computational Approach

The definitive three-dimensional structure of this compound is determined experimentally using high-resolution techniques like single-crystal X-ray diffraction.[1][2] This provides precise measurements of bond lengths, bond angles, and torsion angles in the solid state.

Computationally, the process begins with geometry optimization. Using a DFT method, such as the widely applied B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p) for most atoms and LANL2DZ for iodine), the molecule's structure is calculated to find its lowest energy conformation.[2] The close agreement often observed between the computationally optimized parameters and the experimental X-ray data serves as a primary validation of the chosen theoretical model.[2]

Caption: Workflow for the synthesis and structural validation of this compound.

Vibrational and Spectroscopic Analysis

Vibrational spectroscopy is a cornerstone for identifying the functional groups and confirming the structure of a molecule. Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies provide complementary information based on different selection rules: FT-IR detects vibrations that cause a change in the molecule's dipole moment, while FT-Raman detects vibrations that cause a change in polarizability.[4]

Computational Vibrational Assignments

While experimental spectra provide a molecular fingerprint, assigning each peak to a specific vibrational mode can be challenging, especially in complex molecules. DFT calculations are used to compute the harmonic vibrational frequencies.[2][5] These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

The most critical part of the analysis is the Potential Energy Distribution (PED) calculation.[2] PED analysis provides a quantitative breakdown of how each normal mode of vibration is composed of the internal coordinates (stretching, bending, torsion), allowing for unambiguous assignments of the spectral bands.[2][6]

Caption: Combined experimental and computational workflow for vibrational analysis.

Key Vibrational Modes

The following table summarizes the expected vibrational modes for this compound. The assignments are based on typical frequency ranges for these functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |

| N-H Asymmetric Stretch | -NH₂ | 3400 - 3300 | IR / Raman |

| N-H Symmetric Stretch | -NH₂ | 3300 - 3200 | IR / Raman |

| C-H Aromatic Stretch | Ar-H | 3100 - 3000 | IR / Raman |

| C=S Stretch | Thioamide | 850 - 600 | IR / Raman |

| C-N Stretch | Thioamide | 1350 - 1250 | IR / Raman |

| C-I Stretch | Ar-I | 600 - 500 | IR / Raman |

Quantum Chemical Insights into Electronic Properties

DFT calculations provide a deep understanding of the electronic nature of this compound, which governs its reactivity, stability, and optical properties.

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals.[1] The HOMO acts as the electron donor, while the LUMO is the electron acceptor.[7]

-

HOMO Energy (EHOMO): Correlates with the ionization potential and represents the molecule's capacity to donate an electron.

-

LUMO Energy (ELUMO): Relates to the electron affinity and indicates the molecule's ability to accept an electron.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference (ΔE = ELUMO - EHOMO) is a crucial indicator of molecular stability and chemical reactivity.[7][8] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[7]

Caption: The concept of HOMO, LUMO, and the energy gap (ΔE).

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a color-coded map of the total electron density on the molecule's surface. It is an invaluable tool for predicting the reactive sites for electrophilic and nucleophilic attacks.[9]

-

Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for an electrophilic attack.

-

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack.

-

Green Regions: Denote areas of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the sulfur and nitrogen atoms of the thioamide group, and positive potential (blue) around the amine hydrogens.

Natural Bond Orbital (NBO) Analysis